Structural Determinants of BD2-Selective Binding: Halogen-Anilide Comparison
In the pyridine carboxamide bromodomain inhibitor chemotype, the combination of the 2-bromo-4-fluorophenyl amide substituent with the thiolan-3-yloxy ether is structurally designed to achieve BD2 over BD1 selectivity. Patent disclosures from Convergene LLC explicitly describe compounds bearing this exact scaffold, including the 2-bromo-4-fluorophenyl variant, as bromodomain inhibitors with claims for BD2-selective binding [1]. The ortho-bromo substitution pattern distinguishes this compound from the 3-chloro-4-fluorophenyl analog (CAS 2034388-65-1), while the thiolane ether differentiates it from the cyclopropylmethoxy analog N-(2-bromo-4-fluorophenyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide . These structural features are hypothesized to modulate the acetyl-lysine binding pocket engagement, though direct comparative binding data for this specific compound are not publicly available.
| Evidence Dimension | BRD4 BD2 binding domain selectivity |
|---|---|
| Target Compound Data | Structurally designed for BD2 selectivity (quantitative Kd/IC50 data not publicly disclosed) |
| Comparator Or Baseline | Analog N-(4-bromo-2-fluorophenyl)isonicotinamide (CAS 503563-85-7) lacks thiolane ether and BD2 pharmacophore |
| Quantified Difference | Qualitative structural differentiation only; no publicly available quantitative binding data |
| Conditions | Structural analysis based on patent pharmacophore model [1] |
Why This Matters
For researchers sourcing a BD2-selective chemical probe, the structural features present in this compound—particularly the ortho-bromo substitution and the thiolane ether—align with the patented pharmacophore, which cannot be replicated with simple isonicotinamides lacking these functional groups.
- [1] Jinfa Du; Convergene LLC. 'Bromodomain inhibitors and uses thereof.' US Patent Application WO2016044130A1, 2016. View Source
